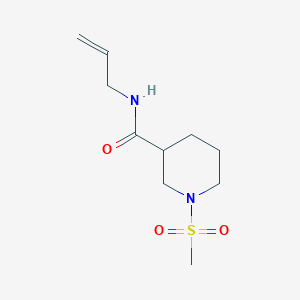![molecular formula C17H15N3O B4412668 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4412668.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole
Overview
Description
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes. In
Mechanism of Action
The exact mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways and cellular processes. For example, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. Some of the most notable effects include:
1. Anti-Cancer Properties: This compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
2. Neuroprotective Properties: this compound has been found to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of neurological disorders.
3. Anti-Inflammatory and Anti-Oxidant Properties: This compound has been found to possess potent anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various diseases such as atherosclerosis and hypertension.
Advantages and Limitations for Lab Experiments
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole possesses several advantages as a tool for scientific research. These include its potent biological effects, its ability to modulate various signaling pathways and cellular processes, and its broad range of potential applications. However, there are also some limitations to the use of this compound in lab experiments. For example, it may be difficult to obtain sufficient quantities of this compound for large-scale experiments, and its potential toxicity and side effects must be carefully considered.
Future Directions
There are several potential future directions for research involving 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole. Some of the most promising directions include:
1. Development of Novel Anti-Cancer Agents: The potent anti-cancer properties of this compound make it a promising starting point for the development of novel anti-cancer agents.
2. Investigation of Neuroprotective Properties: Further research is needed to fully understand the neuroprotective properties of this compound and its potential applications in the treatment of neurological disorders.
3. Identification of New Signaling Pathways: The ability of this compound to modulate various signaling pathways and cellular processes suggests that there may be additional pathways that can be targeted for therapeutic purposes.
4. Development of New
Scientific Research Applications
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes. Some of the most common scientific research applications of this compound include:
1. Cancer Research: this compound has been found to possess potent anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
2. Neurological Disorders: This compound has also been found to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
3. Cardiovascular Diseases: this compound has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of cardiovascular diseases such as atherosclerosis and hypertension.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-10-9-13-5-1-3-7-15(13)20)11-19-12-18-14-6-2-4-8-16(14)19/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBOIBGOJNWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine](/img/structure/B4412607.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4412615.png)
![1-methyl-4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4412619.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4412624.png)

![ethyl [1-(3-methylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412633.png)
![2-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4412647.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412649.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B4412672.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4412674.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4412680.png)

